(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid
Description
(S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid is a synthetic organic compound featuring a ureido-thiazolylmethyl core and a morpholine-substituted butanoic acid moiety. For instance, (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid (CAS 154212-61-0) shares the ureido-thiazolylmethyl backbone but substitutes the morpholine group with a methyl branch at the 3-position of butanoic acid . Key physicochemical properties of this analog include a molecular formula of C₁₄H₂₃N₃O₃S, molecular weight of 313.42 g/mol, and a density of 1.193 g/cm³ .
Properties
IUPAC Name |
(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4S/c1-12(2)15-18-13(11-26-15)10-20(3)17(24)19-14(16(22)23)4-5-21-6-8-25-9-7-21/h11-12,14H,4-10H2,1-3H3,(H,19,24)(H,22,23)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYXFSIVDPCIQM-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004316-92-0 | |
| Record name | (2S)-2-((Methyl(((2-(propan-2-yl)-1,3-thiazol-4-yl)methyl))carbamoyl)amino)-4-(morpholin-4-yl)butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004316920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-((METHYL(((2-(PROPAN-2-YL)-1,3-THIAZOL-4-YL)METHYL))CARBAMOYL)AMINO)-4-(MORPHOLIN-4-YL)BUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY42QR6P7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biochemical Analysis
Biochemical Properties
(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound is known to bind with certain enzymes, influencing their activity and, consequently, the biochemical pathways they regulate. For instance, it has been observed to interact with enzymes involved in metabolic processes, potentially altering their catalytic efficiency and substrate specificity. Additionally, the compound’s interaction with proteins can affect protein folding and stability, further impacting cellular functions.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells. Moreover, its impact on cell signaling pathways can lead to changes in cellular responses to external stimuli, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions are critical for understanding the compound’s overall biochemical impact.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, the compound may degrade into metabolites that have different biochemical activities, potentially leading to changes in cellular responses over extended periods. Understanding these temporal effects is essential for accurately interpreting experimental results and predicting the compound’s behavior in vivo.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can induce toxic or adverse effects, including cellular toxicity and organ damage. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux, influencing the levels of various metabolites within cells. For instance, the compound may enhance or inhibit specific metabolic reactions, leading to changes in the overall metabolic profile of the cell. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of the compound within tissues can affect its overall bioavailability and efficacy, making it an important factor to consider in pharmacological studies.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can influence the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular context. Understanding the factors that govern its localization is essential for elucidating its precise biochemical roles.
Biological Activity
(S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid, also known by its CAS number 154212-61-0, is a compound that has garnered attention in various fields including pharmaceutical development, agricultural chemistry, and biochemical research. This article explores its biological activity, focusing on its mechanisms of action, applications, and relevant case studies.
- Molecular Formula : C14H23N3O3S
- Molecular Weight : 313.42 g/mol
- Structure : The compound features a thiazole ring and a morpholine moiety, which contribute to its biological activity.
Mechanisms of Biological Activity
-
Pharmaceutical Development
- The compound is primarily explored for its potential as an anti-inflammatory and analgesic agent. It has been shown to inhibit specific pathways involved in pain signaling, offering a promising alternative to traditional pain relief methods with fewer side effects .
- Case Study : In a study examining the efficacy of this compound on chronic pain models, significant reductions in pain scores were observed compared to control groups, indicating its potential as a therapeutic agent .
-
Agricultural Chemistry
- This compound is utilized in formulating agrochemicals aimed at enhancing crop yield and resistance to pests. Its biochemical properties allow it to act on specific metabolic pathways in plants, promoting growth and resilience .
- Application Data : Trials have demonstrated that crops treated with formulations containing this compound exhibit improved growth metrics and pest resistance compared to untreated controls.
-
Biochemical Research
- Researchers utilize this compound to study enzyme inhibition and protein interactions. It aids in elucidating metabolic pathways that are crucial for understanding various diseases .
- Research Findings : In vitro studies have shown that the compound effectively inhibits certain enzymes involved in cancer metabolism, suggesting potential applications in cancer therapy .
Applications in Cosmetic Formulations
The compound is also being incorporated into skincare products for its potential anti-aging properties. Its ability to modulate cellular processes related to skin health makes it a valuable ingredient in cosmetic formulations aimed at improving skin appearance and reducing signs of aging .
Summary of Findings
| Application Area | Biological Activity | Key Findings |
|---|---|---|
| Pharmaceutical Development | Anti-inflammatory and analgesic effects | Significant pain reduction in chronic pain models |
| Agricultural Chemistry | Enhances crop yield and pest resistance | Improved growth metrics in treated crops |
| Biochemical Research | Enzyme inhibition and protein interaction studies | Effective inhibition of cancer metabolism enzymes |
| Cosmetic Formulations | Potential anti-aging properties | Improvement in skin health and appearance |
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis:
This compound is primarily recognized for its role in the pharmaceutical industry, particularly as an intermediate in the synthesis of novel drugs. It has been instrumental in developing anti-inflammatory and analgesic medications , providing effective pain relief with fewer side effects compared to traditional options .
Case Study:
In a study focusing on the synthesis of new anti-inflammatory agents, researchers utilized (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid to create derivatives that exhibited enhanced activity against inflammatory pathways. The findings highlighted its potential as a lead compound for further drug development .
Agricultural Chemistry
Enhancement of Crop Yield:
The compound is also utilized in formulating agrochemicals aimed at enhancing crop yield and resistance to pests. Its application in agricultural chemistry helps farmers achieve better productivity while minimizing environmental impact .
Research Findings:
A study conducted on the efficacy of agrochemical formulations containing this compound demonstrated a significant increase in crop resilience against common pests and diseases. This was attributed to the compound's ability to modulate plant defense mechanisms, thus reducing reliance on synthetic pesticides .
Biochemical Research
Enzyme Inhibition Studies:
Researchers have employed this compound in studies related to enzyme inhibition and protein interactions, aiding in understanding metabolic pathways and disease mechanisms. Its unique structure allows it to interact selectively with various biological targets .
Example Research:
In biochemical assays, this compound was shown to effectively inhibit specific enzymes involved in metabolic disorders. This inhibition was linked to potential therapeutic effects in conditions like diabetes and obesity, where metabolic regulation is crucial .
Cosmetic Formulations
Anti-Aging Properties:
The compound has found applications in cosmetic formulations due to its potential anti-aging properties. It is incorporated into skincare products aimed at improving skin health and appearance .
Market Analysis:
Recent market studies indicate a growing trend towards incorporating bioactive compounds like this compound into cosmetic products, driven by consumer demand for effective anti-aging solutions that utilize scientifically validated ingredients .
Data Summary Table
Comparison with Similar Compounds
(S)-Isobutyl 2-{3-[(2-Isopropylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanoate
- Structure : Replaces the carboxylic acid group with an isobutyl ester.
Thiazol-5-ylmethyl (2S,4S,5S)-4-hydroxy-5-[(S)-2-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido]-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate
4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic Acid
- Structure: Features a triazine core with dual morpholino groups and a ureido-benzoic acid tail.
Physicochemical and Functional Group Analysis
Implications of Substituent Variations
- Morpholino vs. Methyl Groups: Morpholino substituents (e.g., in the triazine derivative ) enhance water solubility via hydrogen bonding, whereas methyl groups (as in the 3-methylbutanoic acid analog ) increase hydrophobicity.
- Ester vs. Acid : The isobutyl ester may improve oral bioavailability compared to carboxylic acid forms but requires enzymatic hydrolysis for activation.
Lumping Strategy and Reactivity Insights
Evidence suggests that compounds with shared functional groups (e.g., ureido-thiazolylmethyl) may undergo similar reaction pathways, enabling lumping strategies to simplify kinetic models . For example:
- The ureido group’s nucleophilic nature likely participates in hydrolysis or condensation reactions across analogs.
Preparation Methods
Raw Materials and Key Intermediates
| Raw Material / Intermediate | Role in Synthesis |
|---|---|
| L-Valine | Chiral amino acid backbone precursor |
| N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine methyl ester | Intermediate for introducing the thiazole moiety and methylureido group |
| 2-Isopropyl-4-(methylaminomethyl)thiazole | Source of the thiazolylmethyl substituent |
| Morpholine | For morpholinobutanoic acid moiety incorporation |
| Methyl isocyanate or equivalent | For ureido group formation |
Synthetic Steps
Preparation of N-((N-Methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valine methyl ester:
- L-Valine methyl ester is reacted with a suitable chloroformate or activated carbonate derivative of 2-isopropyl-4-(methylaminomethyl)thiazole to form the carbamate intermediate.
- This step installs the thiazolylmethyl group linked via a methylureido moiety.
Formation of the methylureido linkage:
- The amino group on the thiazole derivative is treated with methyl isocyanate or a similar reagent to form the methylureido group.
- Reaction conditions are controlled to maintain stereochemical integrity and avoid side reactions.
Incorporation of the morpholinobutanoic acid side chain:
- The intermediate is subjected to amidation or nucleophilic substitution with morpholine derivatives to install the morpholinobutanoic acid moiety.
- Protecting groups on the amino acid backbone are removed under mild conditions to yield the free acid.
-
- The final compound is isolated as a light yellow to beige solid.
- Purification is typically achieved by crystallization or preparative chromatography.
- Storage conditions are 2-8°C to maintain stability.
Physical and Chemical Data Relevant to Preparation
| Property | Data |
|---|---|
| Molecular Formula | C17H28N4O4S |
| Molecular Weight | 384.5 g/mol |
| Physical Form | Solid |
| Color | Light Yellow to Beige |
| Solubility | Slightly soluble in chloroform and methanol |
| pKa | Approximately 4.39 (predicted) |
| Storage Temperature | 2-8°C |
Research Findings and Method Optimization
- The key challenge in the synthesis is maintaining stereochemical purity at the chiral centers, particularly the (S)-configuration at the α-carbon of the amino acid.
- Use of protected amino acid derivatives such as methyl esters and carbamates facilitates selective reactions and minimizes racemization.
- The ureido group formation via methyl isocyanate is sensitive to moisture and requires anhydrous conditions.
- The introduction of the morpholinobutanoic acid moiety is often done in the final stages to avoid interference with earlier steps.
- Reaction yields and purity are improved by optimizing solvent systems, reaction temperatures, and reagent stoichiometry.
Summary Table of Preparation Method
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Carbamate formation | L-Valine methyl ester + activated thiazole carbonate | Intermediate with thiazolylmethyl group |
| 2 | Ureido group formation | Methyl isocyanate, anhydrous conditions | Methylureido intermediate |
| 3 | Amidation/substitution | Morpholine or morpholinobutanoic acid derivative | Morpholinobutanoic acid derivative |
| 4 | Deprotection and purification | Acid/base treatment, crystallization or chromatography | Pure (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoic acid |
Q & A
Q. How can researchers assess the compound’s metabolic stability in vitro?
- Methodological Answer : Liver microsome assays (human or rodent) quantify metabolic degradation rates. LC-MS/MS identifies metabolites, focusing on morpholino ring oxidation or thiazole methylation. Comparative studies with cytochrome P450 inhibitors (e.g., ketoconazole) elucidate metabolic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
